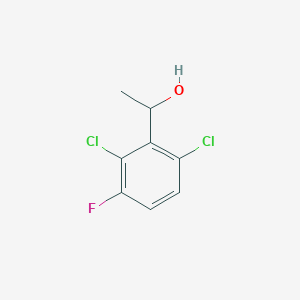

N-(4-氨基-2-氯苯基)-2-甲氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . Similarly, the synthesis of a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds involved converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which were finally reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-amino-2-chlorophenyl)-2-methoxyacetamide has been characterized using various spectroscopic techniques such as infrared (IR) and mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy . These techniques help in identifying the characteristic peaks and confirming the structure of synthesized compounds. For N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, similar analytical methods would be employed to determine its molecular structure.

Chemical Reactions Analysis

The papers describe the reactivity of related compounds, such as the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, which resulted in a polyamide with highly reactive exo-methylene groups . This suggests that compounds with chlorophenyl and methoxyacetamide groups can participate in polymerization reactions. N-(4-amino-2-chlorophenyl)-2-methoxyacetamide may also undergo similar reactions, depending on the presence of reactive functional groups in its structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide are not directly reported, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound would be influenced by its functional groups and molecular structure. The presence of an amino group and a methoxy group could affect its hydrogen bonding capability and polarity, influencing its solubility in various solvents. The chlorophenyl group could contribute to the compound's reactivity and potential interactions with other chemicals.

科学研究应用

1. Inhibition of Human Adenovirus (HAdV) Infections

- Application Summary: This compound has been used in the development of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of human adenovirus (HAdV). HAdV infections are a significant issue in immunocompromised patients and healthy individuals with community-acquired pneumonia .

- Results: Several derivatives of the compound exhibited increased selectivity indexes (SI > 100) compared to the lead compound niclosamide, while maintaining sub-micromolar to low micromolar potency against HAdV . Preliminary mechanistic studies indicated that these compounds possibly target the HAdV DNA replication process .

2. Inhibition of Respiratory Syncytial Virus (RSV) Replication

- Application Summary: Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been found to potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses .

- Results: The results of this study were not detailed in the available information .

安全和危害

This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

属性

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHHVQJOCBFZIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588210 |

Source

|

| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide | |

CAS RN |

926219-03-6 |

Source

|

| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)